

5-Iodoindole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **5-Iodoindole**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodoindole is a pivotal heterocyclic building block in organic synthesis, serving as a versatile precursor for a myriad of complex molecules with significant biological and material science applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of **5-iodoindole**. It offers a compilation of its physicochemical and spectroscopic properties, detailed experimental protocols for its preparation, and illustrates its synthetic utility. This document is intended to be a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction and Historical Perspective

The indole scaffold is a ubiquitous motif in natural products and pharmaceuticals. The introduction of a halogen, particularly iodine, at the 5-position of the indole ring, unlocks a diverse range of chemical transformations, primarily through cross-coupling reactions. This makes **5-iodoindole** a highly valuable intermediate in the synthesis of complex molecular architectures.

While a definitive "discovery" paper for **5-iodoindole** is not readily apparent in the historical literature, its existence and synthesis were established by the mid-20th century. A notable early reference is a 1967 publication by A.E. Hydorn in *The Journal of Organic Chemistry*, which describes a "convenient synthesis" of **5-iodoindole**, suggesting that earlier, perhaps less efficient, methods were already known.^[1] Prior to this, a 1958 paper by G.D. Harvey in *the Journal of the Chemical Society* detailed the synthesis of 5-iodotryptophan, an amino acid

derivative of **5-iodoindole**, implying the precursor's availability. The development of synthetic methods has continued, with recent advancements focusing on more efficient and regioselective direct iodination techniques.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of **5-iodoindole** is essential for its application in synthesis and for the characterization of its derivatives.

Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₆ IN	[5]
Molecular Weight	243.04 g/mol	[5]
Melting Point	101-104 °C	
Appearance	Beige powder	
CAS Number	16066-91-4	[5]
InChI	1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H	
InChIKey	TVQLYTUWUQMGMP-UHFFFAOYSA-N	
SMILES	C1=CC2=C(C=C1)C=CN2	

Spectroscopic Data

Detailed spectroscopic data for **5-iodoindole** is crucial for its identification and for monitoring reactions. While a comprehensive public database of its spectra is not readily available, data from closely related **5-iodoindole** derivatives can provide valuable insights. The following table provides predicted and observed spectral data based on available literature.

Technique	Data	Reference/Notes
¹ H NMR	Predicted chemical shifts (CDCl ₃ , 400 MHz): δ ~8.1 (br s, 1H, NH), ~7.9 (d, 1H, H4), ~7.4 (dd, 1H, H6), ~7.2 (t, 1H, H2), ~7.0 (d, 1H, H7), ~6.5 (t, 1H, H3) ppm.	Based on analysis of spectra of 5-bromoindole and other 5-substituted indoles. ^[6] The electron-withdrawing iodine atom is expected to deshield adjacent protons.
¹³ C NMR	Predicted chemical shifts (CDCl ₃ , 100 MHz): δ ~136 (C7a), ~131 (C5), ~129 (C4), ~128 (C6), ~125 (C2), ~113 (C7), ~103 (C3), ~84 (C5-I) ppm.	Inferred from data for 5-iodoindole derivatives. ^[7] The carbon bearing the iodine (C5) will be significantly shifted.
Infrared (IR)	Characteristic peaks expected around 3400 cm ⁻¹ (N-H stretch), 3100-3000 cm ⁻¹ (aromatic C-H stretch), and in the fingerprint region below 1600 cm ⁻¹ for the indole core.	General characteristics of indole derivatives. ^[7]
Mass Spectrometry (MS)	Expected [M] ⁺ at m/z = 243.04. The isotopic pattern of iodine (¹²⁷ I, 100%) will result in a single prominent molecular ion peak.	Calculated from the molecular formula.

Synthesis of 5-Iodoindole

Several synthetic routes to **5-iodoindole** have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Direct C5-H Iodination of Indole

A modern and efficient method involves the direct, regioselective iodination of the indole C5 position.^{[2][3][4]}

Experimental Protocol:

- Reagents: Indole, N-Iodosuccinimide (NIS), Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$), Dichloromethane (DCM).
- Procedure:
 - To a solution of indole (1.0 mmol) in dichloromethane (5 mL) at room temperature, add N-Iodosuccinimide (1.0 mmol).
 - Slowly add boron trifluoride etherate (2.0 mmol) to the mixture.
 - Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford **5-iodoindole**.

Sandmeyer Reaction from 5-Aminoindole

The Sandmeyer reaction provides a classical route to **5-iodoindole** from 5-aminoindole.^{[8][9]} ^[10] This multi-step process involves the diazotization of the amine followed by displacement with iodide.

Experimental Protocol:

- Reagents: 5-Aminoindole, Hydrochloric acid (HCl), Sodium nitrite (NaNO_2), Potassium iodide (KI).
- Procedure:
 - Diazotization: Dissolve 5-aminoindole (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C. To this solution, add a solution of sodium nitrite (1.1 mmol) in water

dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

- Iodination: In a separate flask, dissolve potassium iodide (1.5 mmol) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.
- Cool the mixture and extract the product with diethyl ether or ethyl acetate.
- Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the residue by column chromatography or recrystallization to yield **5-iodoindole**.

Halogen Exchange from 5-Bromoindole

5-Iodoindole can also be synthesized from the more readily available 5-bromoindole via a Finkelstein-type halogen exchange reaction.

Experimental Protocol:

- Reagents: 5-Bromoindole, Sodium iodide (NaI), Copper(I) iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA), Dioxane.
- Procedure:
 - In a reaction vessel, combine 5-bromoindole (1.0 mmol), sodium iodide (2.0 mmol), and copper(I) iodide (0.1 mmol).
 - Add dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol) to the mixture.
 - Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.

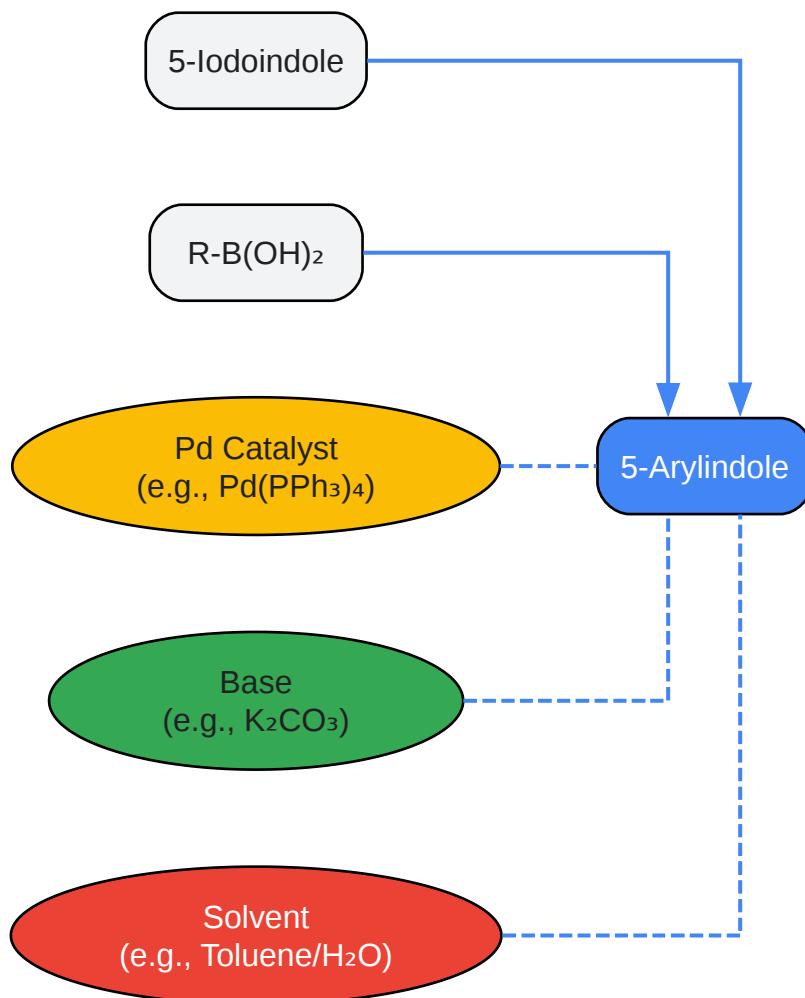
- After cooling to room temperature, quench the reaction with aqueous ammonia and extract with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
- Purify the crude product by silica gel chromatography to obtain **5-iodoindole**.

Synthetic Applications and Workflows

5-Iodoindole is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Suzuki-Miyaura Coupling

A prominent application of **5-iodoindole** is in the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 5-position.

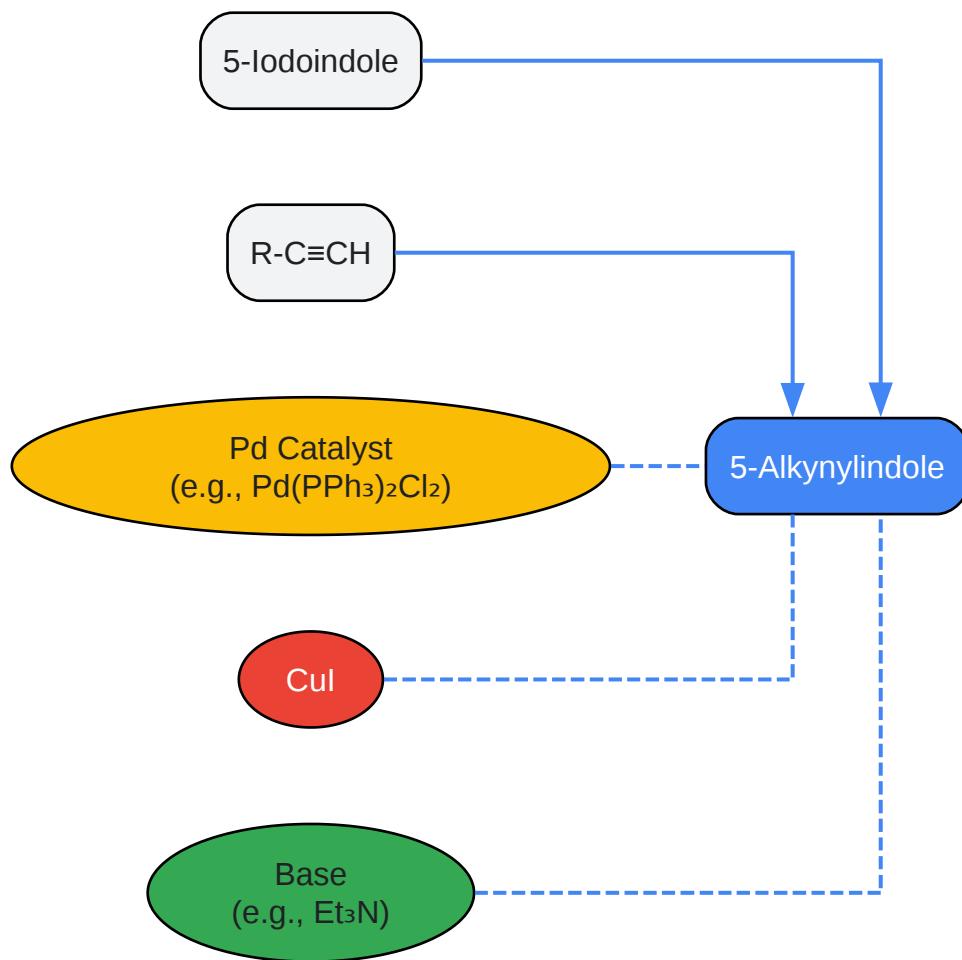


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Caption: Suzuki-Miyaura coupling of **5-iodoindole**.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position, leading to precursors for various applications, including electronic materials and pharmaceuticals.

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Caption: Sonogashira coupling of **5-iodoindole**.

Conclusion

5-Iodoindole stands as a cornerstone intermediate in modern organic synthesis. Its accessibility through various synthetic routes, coupled with the reactivity of the C-I bond, ensures its continued importance in the construction of complex molecules. This guide has provided a detailed overview of its history, properties, synthesis, and applications, aiming to equip researchers with the necessary knowledge for its effective utilization in their scientific endeavors. The ongoing development of novel synthetic methods will undoubtedly expand the utility of this versatile building block in the years to come.

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